molecular formula C7H10N2O2S B189684 Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 28942-54-3

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No. B189684
Key on ui cas rn: 28942-54-3
M. Wt: 186.23 g/mol
InChI Key: GIAXMSUPTGGVFG-UHFFFAOYSA-N
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Patent
US08377980B2

Procedure details

The following diazotization step was adapted from Barton, A. et al., J.C.S. Perkin Trans I, 159-164 (1982): A solution of NaNO2 (150 mg, 2.17 mmol) in water (1.0 mL) was added dropwise to a stirred, cold (0° C.) solution of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (186 mg, 1.0 mmol) in 50% H3PO2 (3.2 mL). The mixture was stirred at 0° C. for 1 h and allowed to warm up to room temperature where it stirred further for 2 h. After recooling to 0° C., the mixture was treated slowly with a solution of NaOH (85 mg) in water (10 mL). The mixture was then diluted with saturated NaHCO3 solution and extracted twice with ether. The organic layers were combined, dried over MgSO4 and concentrated to give methyl 5-ethylthiazole-4-carboxylate (i.e., Cap-173, Step a) (134 mg, 78%) as an orange oil (85% pure) which was used directly in the next reaction. Rt=1.58 min (Cond.-MD1); LC-MS: Anal. Calcd. for [M+H]+ C2H10NO2S: 172.05. found: 172.05.
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]([CH2:15][CH3:16])=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=1.[OH-].[Na+]>O.O[PH2]=O.C([O-])(O)=O.[Na+]>[CH2:15]([C:8]1[S:7][CH:6]=[N:10][C:9]=1[C:11]([O:13][CH3:14])=[O:12])[CH3:16] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
186 mg
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
3.2 mL
Type
solvent
Smiles
O[PH2]=O
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature where it
STIRRING
Type
STIRRING
Details
stirred further for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(N=CS1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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